An In-depth Technical Guide to the Chemical Properties of N6,N6-Dimethyl-xylo-adenosine
An In-depth Technical Guide to the Chemical Properties of N6,N6-Dimethyl-xylo-adenosine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N6,N6-Dimethyl-xylo-adenosine is a synthetically modified nucleoside analog characterized by a xylofuranose (B8766934) sugar moiety and a dimethylated N6 position on the adenine (B156593) base. As an adenosine (B11128) analog, it holds potential for investigation in various therapeutic areas, particularly in cancer research and as a modulator of purinergic signaling. This technical guide provides a comprehensive overview of its chemical properties, including its structure, physicochemical characteristics, and a detailed (proposed) synthesis protocol. Furthermore, this document outlines its known biological activities, with a focus on its interaction with adenosine receptors and the subsequent signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of novel nucleoside-based therapeutics.
Chemical Properties
N6,N6-Dimethyl-xylo-adenosine is a purine (B94841) nucleoside analog. Its core structure consists of an adenine base, a xylofuranose sugar, and two methyl groups at the N6 position of the adenine.
Physicochemical Data
A summary of the key physicochemical properties of N6,N6-Dimethyl-xylo-adenosine is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the design of experimental protocols.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇N₅O₄ | [1] |
| Molecular Weight | 295.29 g/mol | [1] |
| CAS Number | 669055-52-1 | [1] |
| Appearance | Solid (predicted) | |
| LogP (octanol-water) | -0.2 | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 8 | [1] |
| Rotatable Bonds | 3 | [1] |
Spectroscopic Data (Reference Data for N6,N6-Dimethyladenosine)
Table 2: Reference Mass Spectrometry Data for N6,N6-Dimethyladenosine
| Ion | m/z (experimental) | Fragmentation | Reference |
| [M+H]⁺ | 296.1 | Parent Ion | [2] |
| Fragment | 164.0 | [Adenine + 2CH₃]⁺ | [2] |
Experimental Protocols
Proposed Synthesis of N6,N6-Dimethyl-xylo-adenosine
A specific, detailed experimental protocol for the synthesis of N6,N6-Dimethyl-xylo-adenosine is not publicly available. However, based on established methods for the synthesis of xylo-adenosine analogs and N6-substituted adenosines, a plausible synthetic route can be proposed. The following protocol is a conceptual workflow and would require optimization and characterization at each step.
Workflow for the Proposed Synthesis:
Methodology:
-
Protection of D-Xylose: The hydroxyl groups of D-xylose would first be protected to prevent unwanted side reactions. This can be achieved using standard protecting groups such as acetonides or acetyl groups.
-
Activation of the Anomeric Carbon: The anomeric carbon of the protected xylose would then be activated to facilitate glycosylation. This is typically done by converting it to a good leaving group, for example, by acetylation or silylation.
-
Glycosylation: The activated xylose derivative would be coupled with 6-chloropurine using a Lewis acid catalyst in a Vorbrüggen glycosylation reaction. This step is crucial for forming the N-glycosidic bond with the desired β-stereochemistry.
-
Amination: The 6-chloro group of the purine ring is then displaced by reaction with dimethylamine to introduce the N6,N6-dimethyl functionality.
-
Deprotection: Finally, the protecting groups on the xylose moiety are removed under appropriate acidic or basic conditions to yield the final product, N6,N6-Dimethyl-xylo-adenosine.
-
Purification: The final compound would be purified using techniques such as column chromatography and recrystallization.
Characterization Methods
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the structure and stereochemistry of the synthesized N6,N6-Dimethyl-xylo-adenosine.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). 2D NMR experiments such as COSY, HSQC, and HMBC would be essential to assign all proton and carbon signals and to confirm the connectivity and the xylo- configuration of the sugar.
2.2.2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and confirm the elemental composition of the synthesized compound.
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Data Acquisition: Analyze the sample using high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI). The expected [M+H]⁺ ion would be at m/z 296.1353. Tandem mass spectrometry (MS/MS) can be used to study the fragmentation pattern, which is expected to show a characteristic fragment at m/z 164.0931 corresponding to the dimethylated adenine base.[3][2]
Biological Activity and Signaling Pathways
N6,N6-Dimethyl-xylo-adenosine is an adenosine analog and, as such, is expected to interact with adenosine receptors. The N6-dimethylated adenosine (with a ribose sugar) has been identified as an endogenous ligand for the A3 adenosine receptor.[3] This interaction is significant as the A3 receptor is a G protein-coupled receptor (GPCR) involved in various physiological and pathological processes, including inflammation and cancer.
A3 Adenosine Receptor Signaling Pathway
Activation of the A3 adenosine receptor by an agonist like N6,N6-Dimethyl-xylo-adenosine is expected to initiate a downstream signaling cascade. A3 receptors are typically coupled to inhibitory G proteins (Gi/o), which inhibit the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[4]
The reduction in cAMP levels leads to decreased activation of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream target proteins, resulting in diverse cellular responses. These can include anti-inflammatory effects and the regulation of cell growth and proliferation, which aligns with the observed anti-cancer potential of some adenosine analogs.
Experimental Workflow for Assessing Receptor Activity
To confirm the activity of N6,N6-Dimethyl-xylo-adenosine on the A3 adenosine receptor and its downstream effects, a series of in vitro experiments can be performed.
Methodology:
-
Receptor Binding Assays: Competitive binding assays using a radiolabeled A3 receptor antagonist would be performed to determine the binding affinity (Ki) of N6,N6-Dimethyl-xylo-adenosine for the human A3 adenosine receptor.
-
cAMP Accumulation Assays: Cells expressing the A3 adenosine receptor would be treated with forskolin (B1673556) (an adenylyl cyclase activator) in the presence of varying concentrations of N6,N6-Dimethyl-xylo-adenosine. The intracellular cAMP levels would then be measured to determine the compound's ability to inhibit adenylyl cyclase activity and its potency (EC₅₀).
-
Downstream Signaling Analysis: The effect on downstream signaling pathways can be assessed by techniques such as Western blotting to measure changes in the phosphorylation status of key signaling proteins like CREB (cAMP response element-binding protein).
Conclusion
N6,N6-Dimethyl-xylo-adenosine is a promising nucleoside analog with potential therapeutic applications. Its chemical properties and proposed synthesis provide a solid foundation for further research and development. The likely interaction with the A3 adenosine receptor and the subsequent modulation of the cAMP signaling pathway highlight a clear mechanism of action that warrants further investigation, particularly in the context of cancer and inflammatory diseases. This technical guide serves as a comprehensive starting point for scientists and researchers aiming to explore the full potential of this intriguing molecule.
